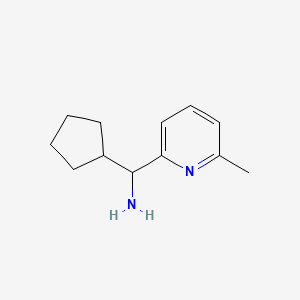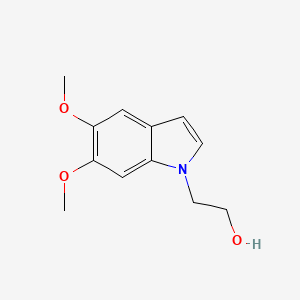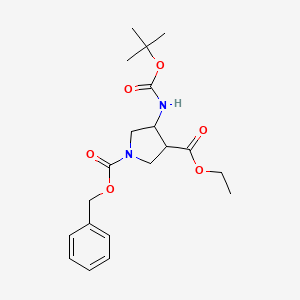
1-Benzyl 3-ethyl 4-((tert-butoxycarbonyl)amino)pyrrolidine-1,3-dicarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Benzyl 3-ethyl 4-((tert-butoxycarbonyl)amino)pyrrolidine-1,3-dicarboxylate is a complex organic compound that belongs to the class of pyrrolidine derivatives. This compound is notable for its structural complexity and the presence of multiple functional groups, making it a valuable subject in synthetic organic chemistry and pharmaceutical research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-Benzyl 3-ethyl 4-((tert-butoxycarbonyl)amino)pyrrolidine-1,3-dicarboxylate typically involves multi-step organic reactions. One common method starts with the preparation of the pyrrolidine ring, followed by the introduction of the benzyl and ethyl groups. The tert-butoxycarbonyl (Boc) group is often introduced as a protecting group for the amino function to prevent unwanted side reactions during synthesis.
Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up using flow microreactor systems, which offer enhanced efficiency and control over reaction conditions . These systems allow for continuous production, reducing the risk of side reactions and improving yield.
Analyse Des Réactions Chimiques
Types of Reactions: 1-Benzyl 3-ethyl 4-((tert-butoxycarbonyl)amino)pyrrolidine-1,3-dicarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove protective groups or to convert functional groups into less reactive forms.
Substitution: Nucleophilic substitution reactions are common, where the Boc group can be replaced with other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are often used.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Reagents such as N-bromosuccinimide (NBS) can be used for bromination reactions.
Major Products: The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce amines or alcohols.
Applications De Recherche Scientifique
1-Benzyl 3-ethyl 4-((tert-butoxycarbonyl)amino)pyrrolidine-1,3-dicarboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and protein modifications.
Medicine: It serves as a precursor for the development of pharmaceutical agents, particularly those targeting neurological conditions.
Industry: The compound is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-Benzyl 3-ethyl 4-((tert-butoxycarbonyl)amino)pyrrolidine-1,3-dicarboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The Boc group plays a crucial role in modulating the compound’s reactivity and stability, allowing it to interact selectively with its targets. The pathways involved often include the inhibition or activation of enzymatic functions, leading to downstream biological effects.
Comparaison Avec Des Composés Similaires
1-Benzyl 3-ethyl 4-amino pyrrolidine-1,3-dicarboxylate: Lacks the Boc protecting group, making it more reactive.
1-Benzyl 3-methyl 4-((tert-butoxycarbonyl)amino)pyrrolidine-1,3-dicarboxylate: Similar structure but with a methyl group instead of an ethyl group, affecting its steric properties.
1-Benzyl 3-ethyl 4-((tert-butoxycarbonyl)amino)pyrrolidine-1,2-dicarboxylate: Differing in the position of the carboxylate groups, which can influence its reactivity and interaction with biological targets.
Uniqueness: 1-Benzyl 3-ethyl 4-((tert-butoxycarbonyl)amino)pyrrolidine-1,3-dicarboxylate is unique due to its specific combination of functional groups and the presence of the Boc protecting group, which provides a balance between reactivity and stability. This makes it particularly useful in synthetic applications where selective reactions are required.
Propriétés
IUPAC Name |
1-O-benzyl 3-O-ethyl 4-[(2-methylpropan-2-yl)oxycarbonylamino]pyrrolidine-1,3-dicarboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28N2O6/c1-5-26-17(23)15-11-22(12-16(15)21-18(24)28-20(2,3)4)19(25)27-13-14-9-7-6-8-10-14/h6-10,15-16H,5,11-13H2,1-4H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEPWCOHMSQJSLO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CN(CC1NC(=O)OC(C)(C)C)C(=O)OCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28N2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
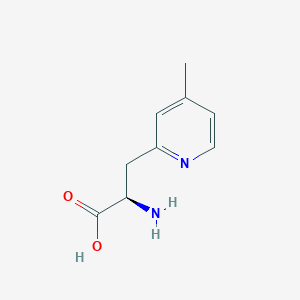
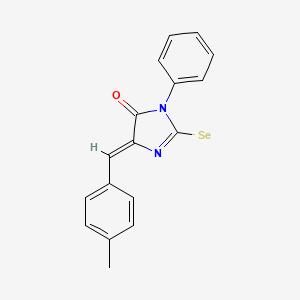
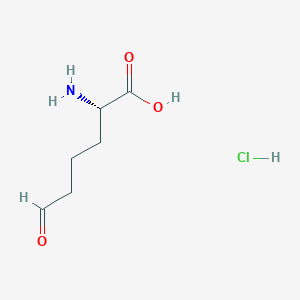
![2-Chloro-3-methyl-4-((1R,3R,5S)-1,3,7-trihydroxy-3-methyl-8-azabicyclo[3.2.1]octan-8-yl)benzonitrile](/img/structure/B12945060.png)

![1-(2,9-Diazaspiro[5.5]undecan-2-yl)ethan-1-one](/img/structure/B12945081.png)
![2-{[(2H-Benzimidazol-2-ylidene)methyl]amino}benzoic acid](/img/structure/B12945088.png)
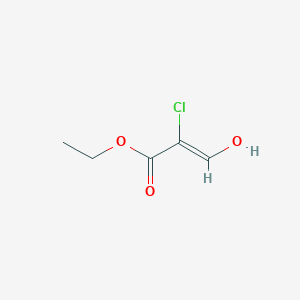
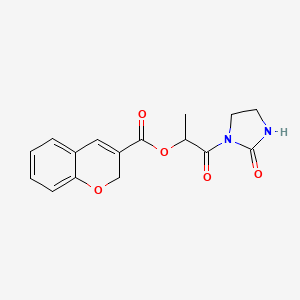


![Ethyl (1R,2S,3R,4R)-3-aminobicyclo[2.2.2]oct-5-ene-2-carboxylate](/img/structure/B12945124.png)
